N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-fluorobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Fluorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-(3,4-Dichlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-(4-Tert-butylbenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the 3-fluorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its potency and selectivity in various applications .
Properties
CAS No. |
303104-01-0 |
---|---|
Molecular Formula |
C19H15FN4O |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H15FN4O/c20-14-6-3-4-12(10-14)11-21-24-19(25)18-16-9-8-13-5-1-2-7-15(13)17(16)22-23-18/h1-7,10-11H,8-9H2,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
FYZAGIGIPSLYAD-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC(=CC=C4)F |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.